

# An In-depth Technical Guide to CP-74006 (CAS: 4943-86-6)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: CP-74006

Cat. No.: B1669562

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**CP-74006**, identified chemically as 2-amino-N-(4-chlorophenyl)benzamide, is a small molecule with the CAS number 4943-86-6. Publicly available data on this compound presents a dual and conflicting pharmacological profile, with reports identifying it as both a selective Cyclooxygenase-1 (COX-1) inhibitor and a Delta-5-Desaturase (D5D) inhibitor. This technical guide aims to consolidate the available scientific information on **CP-74006**, presenting its chemical properties, and delving into the experimental data and methodologies related to its two reported biological targets. Due to the divergent activities reported, this document will address each proposed mechanism of action in separate, detailed sections to provide a comprehensive overview for research and drug development professionals. This guide is intended to be a resource for understanding the current, albeit ambiguous, scientific landscape surrounding **CP-74006** and to provide a foundation for further investigation.

## Chemical and Physical Properties

**CP-74006** is a benzamide derivative with a molecular formula of C<sub>13</sub>H<sub>11</sub>ClN<sub>2</sub>O.[1][2] Its chemical structure and key properties are summarized in the table below.

| Property          | Value                               | Reference(s)                            |
|-------------------|-------------------------------------|-----------------------------------------|
| IUPAC Name        | 2-amino-N-(4-chlorophenyl)benzamide | <a href="#">[1]</a> <a href="#">[3]</a> |
| CAS Number        | 4943-86-6                           | <a href="#">[1]</a> <a href="#">[3]</a> |
| Molecular Formula | C13H11ClN2O                         | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Weight  | 246.69 g/mol                        | <a href="#">[1]</a> <a href="#">[2]</a> |
| Appearance        | Solid powder                        | <a href="#">[1]</a>                     |
| Solubility        | Soluble in DMSO                     | <a href="#">[1]</a>                     |
| SMILES            | NC1=C(C(NC2=CC=C(Cl)C=C2)=O)C=CC=C1 | <a href="#">[1]</a>                     |
| InChI Key         | RHCJFZKQYODIDI-UHFFFAOYSA-N         | <a href="#">[1]</a> <a href="#">[3]</a> |

## Reported Biological Activity I: Cyclooxygenase-1 (COX-1) Inhibition

Several sources classify **CP-74006** as a selective inhibitor of Cyclooxygenase-1 (COX-1).[\[4\]](#) COX-1 is a constitutively expressed enzyme responsible for the baseline production of prostaglandins, which are involved in a wide range of physiological processes, including the protection of the gastric mucosa and platelet aggregation.[\[5\]](#) Selective COX-1 inhibitors are of interest as potential analgesics that may spare the gastric side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that also inhibit COX-2.

## Quantitative Data: COX-1 Inhibition

While specific quantitative data for **CP-74006** as a COX-1 inhibitor is not readily available in primary literature, the foundational work on benzamide-type COX-1 inhibitors by Kakuta et al. provides context for its potential activity.[\[6\]](#) The table below includes data for a structurally related and potent COX-1 inhibitor, N-(5-amino-2-pyridinyl)-4-(trifluoromethyl)benzamide (TFAP), described in their study.

| Compound | Target | IC50 (μM)   | Selectivity<br>(COX-2 IC50 /<br>COX-1 IC50) | Reference           |
|----------|--------|-------------|---------------------------------------------|---------------------|
| TFAP     | COX-1  | 0.80 ± 0.05 | 262.5                                       | <a href="#">[7]</a> |
| TFAP     | COX-2  | 210 ± 10    |                                             | <a href="#">[7]</a> |

## Experimental Protocol: In Vitro COX-1 Inhibition Assay

The following is a generalized experimental protocol for determining the in vitro COX-1 inhibitory activity of a compound like **CP-74006**, based on established methodologies.

**Objective:** To determine the 50% inhibitory concentration (IC50) of **CP-74006** against human recombinant COX-1.

### Materials:

- Human recombinant COX-1 enzyme
- Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
- Heme (cofactor)
- L-epinephrine (cofactor)
- Arachidonic acid (substrate)
- Test compound (**CP-74006**) dissolved in DMSO
- Control inhibitors (e.g., SC-560 for COX-1, celecoxib for COX-2)
- EIA (Enzyme Immunoassay) kit for Prostaglandin E2 (PGE2) detection

### Procedure:

- **Enzyme Preparation:** A solution of human recombinant COX-1 is prepared in the reaction buffer containing hematin and L-epinephrine.

- Compound Incubation: The test compound, **CP-74006**, at various concentrations, is pre-incubated with the enzyme solution for a defined period (e.g., 10 minutes at 37°C) to allow for binding.
- Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid. The reaction is allowed to proceed for a specific time (e.g., 2 minutes at 37°C).
- Reaction Termination: The reaction is stopped by the addition of a quenching agent, such as stannous chloride.
- PGE2 Quantification: The amount of PGE2 produced is quantified using a competitive EIA kit. The conversion of the substrate is a measure of the enzyme's activity.
- Data Analysis: The percentage of inhibition at each concentration of **CP-74006** is calculated relative to a vehicle control (DMSO). The IC<sub>50</sub> value is determined by fitting the concentration-response data to a suitable sigmoidal model.

## Signaling Pathway and Workflow Diagrams



[Click to download full resolution via product page](#)

Caption: COX-1 signaling pathway and the inhibitory action of **CP-74006**.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for in vitro COX-1 inhibition assay.

## Reported Biological Activity II: Delta-5-Desaturase (D5D) Inhibition

A distinct line of evidence, primarily from secondary sources and chemical vendor information, identifies **CP-74006** as a selective inhibitor of Delta-5-Desaturase (D5D).<sup>[1][8]</sup> D5D is a key enzyme in the biosynthesis of polyunsaturated fatty acids, catalyzing the conversion of dihomo- $\gamma$ -linolenic acid (DGLA) to arachidonic acid (AA).<sup>[8][9]</sup> Inhibition of D5D is a potential therapeutic strategy for inflammatory conditions, as it can lead to a decrease in pro-inflammatory AA-derived eicosanoids and an increase in anti-inflammatory DGLA-derived eicosanoids.<sup>[8]</sup>

### Quantitative Data: D5D Inhibition

A 2016 study by Tsuchida et al. mentions **CP-74006** as a selective D5D inhibitor discovered through compound screening by Obukowicz et al., and provides an IC<sub>50</sub> value.<sup>[8]</sup>

| Compound | Target             | IC <sub>50</sub> (nM) | Reference           |
|----------|--------------------|-----------------------|---------------------|
| CP-74006 | Delta-5-Desaturase | 20                    | <a href="#">[8]</a> |

### Experimental Protocol: In Vitro D5D Activity Assay

The following is a generalized protocol for assessing D5D activity, which could be adapted to screen for inhibitors like **CP-74006**. The direct measurement of D5D activity is noted to be challenging.<sup>[8]</sup>

**Objective:** To measure the inhibitory effect of **CP-74006** on the conversion of a radiolabeled D5D substrate to its product.

#### Materials:

- Rat liver microsomes (as a source of D5D)
- Radiolabeled substrate (e.g., [1-14C]-dihomo- $\gamma$ -linolenic acid)
- Reaction buffer (e.g., phosphate buffer, pH 7.4)

- Cofactors (e.g., ATP, CoA, NADH, MgCl<sub>2</sub>)
- Test compound (**CP-74006**) dissolved in a suitable solvent
- Saponifying agent (e.g., methanolic KOH)
- Acidifying agent (e.g., HCl)
- Organic solvent for extraction (e.g., hexane)
- Thin-layer chromatography (TLC) or High-performance liquid chromatography (HPLC) system
- Scintillation counter

**Procedure:**

- Microsome Preparation: Rat liver microsomes are prepared and suspended in the reaction buffer.
- Reaction Mixture Preparation: A reaction mixture containing the microsomes, cofactors, and the radiolabeled substrate is prepared.
- Inhibitor Addition: The test compound, **CP-74006**, at various concentrations, is added to the reaction mixture.
- Incubation: The reaction is incubated at 37°C for a specified duration (e.g., 20-30 minutes).
- Reaction Termination and Saponification: The reaction is stopped, and the lipids are saponified by adding a methanolic KOH solution and heating.
- Fatty Acid Extraction: After cooling, the mixture is acidified, and the fatty acids are extracted with an organic solvent like hexane.
- Separation and Quantification: The extracted fatty acids (substrate and product) are separated using TLC or HPLC. The radioactivity of the separated substrate and product bands is measured using a scintillation counter.

- Data Analysis: The D5D activity is calculated based on the conversion of the radiolabeled substrate to the product. The percentage of inhibition by **CP-74006** is determined, and the IC50 value is calculated.

## Signaling Pathway and Workflow Diagrams



[Click to download full resolution via product page](#)

Caption: D5D pathway and the inhibitory action of **CP-74006**.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for in vitro D5D activity assay.

## Synthesis

A general synthesis method for 2-amino-N-(substituted-phenyl)benzamides involves the reaction of isatoic anhydride with the corresponding aniline derivative.

## Synthetic Scheme



[Click to download full resolution via product page](#)

Caption: General synthetic route for **CP-74006**.

## Discussion and Future Directions

The available data on **CP-74006** (2-amino-N-(4-chlorophenyl)benzamide) is perplexing due to the assertion of two distinct and potent biological activities: selective COX-1 inhibition and selective D5D inhibition. The evidence for its role as a COX-1 inhibitor is inferred from a well-documented study on structurally similar benzamide compounds. Conversely, its characterization as a D5D inhibitor is stated in more recent literature, citing earlier screening work that may not be widely accessible.

This discrepancy highlights a critical need for further research to unequivocally determine the primary biological target and mechanism of action of **CP-74006**. For researchers and drug development professionals, this ambiguity necessitates a cautious approach.

Key recommendations for future research include:

- Head-to-head comparison: A comprehensive study evaluating the inhibitory activity of a single, authenticated batch of **CP-74006** against both COX-1/COX-2 and D5D/D6D enzymes is essential to resolve the conflicting reports.
- In vivo studies: Should a primary target be confirmed, in vivo studies in relevant animal models of pain, inflammation, or metabolic disease would be warranted to assess its therapeutic potential.
- Structure-Activity Relationship (SAR) studies: A focused medicinal chemistry effort to explore the SAR of the 2-amino-N-(4-chlorophenyl)benzamide scaffold for both COX-1 and D5D

inhibition could elucidate the structural determinants for each activity and potentially lead to the development of more potent and selective inhibitors.

In conclusion, while **CP-74006** presents an interesting case of a small molecule with potentially valuable, albeit conflicting, pharmacological properties, significant further investigation is required to clarify its true biological role and therapeutic potential.

#### Need Custom Synthesis?

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 5. WO2024075051A1 - Hsd17b13 inhibitors and/or degraders - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. TFAP · 205-17381[Detail Information] | [Life Science]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 8. T-3364366 Targets the Desaturase Domain of Delta-5 Desaturase with Nanomolar Potency and a Multihour Residence Time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Selective Inhibitor of Delta-5 Desaturase Lowers Insulin Resistance and Reduces Body Weight in Diet-Induced Obese C57BL/6J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to CP-74006 (CAS: 4943-86-6)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1669562#cp-74006-cas-number-4943-86-6>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)